N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine
Overview
Description
N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClN3O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration and Chlorination: : The synthesis of N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine typically begins with the nitration of a suitable aromatic precursor, such as aniline, to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride.
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Amine Introduction: : The next step involves the introduction of the ethane-1,2-diamine moiety. This can be done through a nucleophilic substitution reaction where the chloro-nitrobenzene intermediate reacts with ethane-1,2-diamine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : The nitro group in N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine can undergo reduction to form the corresponding amine. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
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Substitution: : The chloro group can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles for Substitution: Ammonia, primary or secondary amines, thiols, alkoxides.
Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).
Major Products
Reduction: The major product is the corresponding amine, N-(2-amino-4-nitrophenyl)ethane-1,2-diamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
Chemistry
N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of a wide range of derivatives with specific properties.
Mechanism of Action
The mechanism by which N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In chemical reactions, the nitro and chloro groups influence the reactivity and selectivity of the compound. In biological systems, these groups can affect the compound’s interaction with enzymes, receptors, or other molecular targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine: Similar in structure but with different substituents, such as N-(2-bromo-4-nitrophenyl)ethane-1,2-diamine or N-(2-chloro-4-aminophenyl)ethane-1,2-diamine.
This compound: Compounds with similar functional groups but different core structures, such as N-(2-chloro-4-nitrophenyl)methane-1,2-diamine.
Uniqueness
This compound is unique due to the specific combination of nitro and chloro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially leading to unique biological activities.
Properties
IUPAC Name |
N'-(2-chloro-4-nitrophenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-5-6(12(13)14)1-2-8(7)11-4-3-10/h1-2,5,11H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPNPSAGQXSAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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